molecular formula C22H25ClFN3O2 B243813 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

货号 B243813
分子量: 417.9 g/mol
InChI 键: IQFXVFVUDLHJSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, also known as BAY 59-3074, is a novel and potent antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2005 by researchers at Bayer AG and has since been the subject of extensive scientific research due to its potential therapeutic applications.

作用机制

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and reward pathways. By blocking the activity of this receptor, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 reduces the signaling of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor and promote appetite and food intake.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to have a number of biochemical and physiological effects in animal models, including reducing food intake, body weight, and adiposity, as well as improving glucose tolerance and insulin sensitivity. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine.

实验室实验的优点和局限性

One advantage of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is its high potency and selectivity for the CB1 receptor, which allows for precise targeting of this receptor in animal models. However, a limitation of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is its relatively short half-life, which requires frequent dosing in animal studies.

未来方向

There are a number of potential future directions for research on N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and substance abuse.
2. Development of novel formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
4. Study of its potential interactions with other drugs or compounds, particularly those that target the endocannabinoid system.
5. Investigation of its potential role in modulating the gut microbiome and its effects on metabolic health.
In conclusion, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 is a novel and potent antagonist of the CB1 receptor that has shown promise in a variety of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of obesity, diabetes, and substance abuse. Future research directions should focus on developing novel formulations or delivery methods, investigating its effects on other physiological systems, and exploring potential interactions with other drugs or compounds.

合成方法

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 involves a multi-step process that begins with the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-(4-(2,2-dimethylpropanoyl)-1-piperazinyl)aniline to form the desired product.

科学研究应用

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions, including obesity, diabetes, and substance abuse. It has been shown to effectively reduce food intake and body weight in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in diabetic animals. Additionally, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of drug addiction.

属性

分子式

C22H25ClFN3O2

分子量

417.9 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C22H25ClFN3O2/c1-22(2,3)21(29)27-11-9-26(10-12-27)19-8-7-17(14-18(19)23)25-20(28)15-5-4-6-16(24)13-15/h4-8,13-14H,9-12H2,1-3H3,(H,25,28)

InChI 键

IQFXVFVUDLHJSF-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl

规范 SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。